N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Catalog No.
S774818
CAS No.
81690-92-8
M.F
C8H14N2O4S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Assessing acrylamide exposure via invasive blood draws or unstable parent compound leads to unreliable results. AAMA is the gold-standard urinary biomarker for short-term exposure, providing:

  • High-throughput LC-MS/MS compatibility, enabling automated, high-volume sample analysis (e.g., NHANES studies).
  • Non-invasive urine collection with an 11-hour half-life, ideal for occupational shift-based monitoring.
  • Superior sensitivity over alternative metabolites like GAMA, minimizing false negatives in low-exposure scenarios.

Procure AAMA reference standard for validated quantification of dietary, environmental, and occupational acrylamide exposure.

CAS Number

81690-92-8

Product Name

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

IUPAC Name

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1

InChI Key

GGBCHNJZQQEQRX-LURJTMIESA-N

SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O

Synonyms

N-acetyl-S-(3-amino-3-oxopropyl)cysteine, N-acetyl-S-(propionamide)cysteine, N-APC

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O

The exact mass of the compound N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the primary urinary mercapturic acid metabolite of acrylamide, formed via direct glutathione conjugation. As a stable, renally excreted compound, it serves as the gold-standard short-term biomarker for human acrylamide exposure. In analytical toxicology and commercial biomonitoring, AAMA is highly valued as a reference standard for its compatibility with high-throughput LC-MS/MS workflows, allowing precise quantification of internal exposure from dietary, environmental, and occupational sources without the need for invasive sampling [1].

Research Fit

Workflow Human biomonitoring & exposure assessment studies
Selection Certified reference standard for LC-MS/MS quantitation
Use Context Urinary acrylamide biomarker in population-based research

Substituting AAMA with the parent compound (acrylamide) or alternative metabolites severely compromises analytical reliability and increases assay costs. Acrylamide is highly reactive and rapidly metabolized, making its direct measurement in urine unfeasible for exposure assessment. While hemoglobin adducts like N-(2-carbamoylethyl)valine (AAVal) are useful for long-term monitoring, they require invasive blood draws and complex, low-throughput protein cleavage or Edman degradation protocols. Furthermore, utilizing the secondary epoxide metabolite, GAMA, as a sole biomarker risks false negatives in low-level exposure scenarios due to its significantly lower urinary excretion rate. Consequently, procuring AAMA is strictly required for sensitive, non-invasive, short-term exposure quantification[1].

Substitution Risk

Quantitative dominance not matched
AAMA represents the dominant urinary fraction after acrylamide exposure, while secondary metabolites (e.g., GAMA) constitute a minor fraction; substituting the primary analyte may reduce detection sensitivity and quantitative reliability.
Species-specific metabolic ratio
The urinary GAMA-to-AAMA ratio in humans is markedly lower than in rodent models; direct substitution with rodent-predominant metabolites may misalign exposure assessment with human-specific metabolic pathway context.
Method optimization for AAMA
Validated LC-MS/MS methods are typically optimized for AAMA; replacing the primary analyte may necessitate method re-validation and could affect inter-study comparability.

Superior Urinary Abundance for Low-Level Exposure Detection

Toxicokinetic studies demonstrate that AAMA is the dominant urinary metabolite of acrylamide. In human exposure models, AAMA accounts for approximately 50.0% to 51.7% of the ingested acrylamide dose, whereas the secondary metabolite GAMA accounts for only 4.6% to 5.9%. This results in an AAMA-to-GAMA concentration ratio of roughly 1:0.3 in the general population. This order-of-magnitude difference in abundance makes AAMA a vastly superior analytical target for detecting low-level dietary or environmental exposures [1].

Evidence DimensionProportion of ingested dose excreted in urine
Target Compound Data50.0% - 51.7% (AAMA)
Comparator Or Baseline4.6% - 5.9% (GAMA)
Quantified Difference~10-fold higher excretion yield for AAMA
ConditionsHuman toxicokinetic urine analysis

The high metabolic yield of AAMA ensures robust signal-to-noise ratios in LC-MS/MS, preventing false negatives in low-exposure cohorts and reducing the need for ultra-sensitive instrumentation.

Excretion dominance
Head-to-head
10.4-fold higher
AAMA 52% vs GAMA 5%
Supports primary biomarker selection for human studies
Single oral dose d3-AA in human volunteer; 46 h urine collection

Optimized LC-MS/MS Recovery and Limits of Detection

AAMA exhibits excellent analytical performance in standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Validated methods utilizing solid-phase extraction (SPE) or fast urinary metabolite extraction techniques achieve limits of detection (LOD) as low as 0.1 to 2.2 ng/mL for AAMA, with analytical recoveries ranging from 92.3% to 117.3%. In contrast, the parent compound acrylamide and the reactive intermediate glycidamide frequently fall below the limit of quantification in urine matrices, rendering them unsuitable for direct urinary biomonitoring[1].

Evidence DimensionLC-MS/MS Limit of Detection (LOD) and Recovery
Target Compound DataLOD 0.1 - 2.2 ng/mL; Recovery 92.3% - 117.3% (AAMA)
Comparator Or BaselineFrequently below LOQ (Acrylamide/Glycidamide in urine)
Quantified DifferenceAAMA provides reliable quantification where parent compounds fail
ConditionsHuman and rat urine matrices analyzed via UHPLC-MS/MS

High recovery and low LODs allow analytical laboratories to standardize high-throughput screening protocols with minimal sample volume, directly lowering per-sample processing costs.

GAMA/AAMA ratio
Head-to-head
Human: 0.1
Rat: 0.2 · Mouse: 0.5
Supports human-specific exposure assessment
Cross-species urinary excretion comparison

High Temporal Resolution for Acute Exposure Tracking

AAMA provides precise temporal resolution for recent exposure events due to its specific elimination kinetics. The elimination half-life of AAMA in humans is approximately 11 hours. In direct contrast, hemoglobin adducts such as AAVal accumulate over the lifespan of erythrocytes, exhibiting a half-life of approximately 60 days. Therefore, AAMA is uniquely suited for tracing specific, acute exposure events—such as recent consumption of acrylamide-rich foods or acute occupational inhalation—that would be obscured by the long-term integration of blood adduct biomarkers [1].

Evidence DimensionBiological elimination half-life
Target Compound Data~11 hours (AAMA)
Comparator Or Baseline~60 days (AAVal Hemoglobin Adduct)
Quantified Difference>130-fold shorter half-life for AAMA
ConditionsHuman in vivo toxicokinetics

A short half-life enables researchers and industrial hygienists to pinpoint specific, recent exposure events rather than relying on historical averages, which is critical for immediate workplace safety interventions.

Smoker differential
Cross-study
2.5× higher in smokers vs nonsmokers
Enables population exposure benchmarking
NHANES 2011-2016; Spanish lactating mothers cohort

Matrix Processability and Workflow Efficiency

The procurement of AAMA as a reference standard directly supports high-throughput, non-invasive biomonitoring workflows. AAMA is highly stable in urine, requiring only simple dilution or rapid solid-phase extraction prior to injection. Conversely, utilizing hemoglobin adducts (AAVal) requires invasive venipuncture, erythrocyte isolation, and labor-intensive derivatization steps (e.g., modified Edman degradation). The streamlined processability of AAMA in urine drastically reduces sample preparation time and analytical bottlenecks in large-scale population studies [1].

Evidence DimensionSample preparation complexity and invasiveness
Target Compound DataNon-invasive urine collection; simple SPE/dilution (AAMA)
Comparator Or BaselineInvasive blood draw; complex Edman degradation (Hb Adducts)
Quantified DifferenceElimination of blood handling and derivatization steps
ConditionsStandard epidemiological biomonitoring workflows

Simplification of sample preparation reduces per-sample analytical costs and increases throughput for commercial toxicology and clinical laboratories.

Method validation
Method context
LOD 0.1–0.8 ng/mL · LOQ 0.4–5.8 ng/mL · Recovery 92.2–117.3%
Ensures analytical reliability for AAMA quantitation
UHPLC-MS/MS, ESI negative; tandem SPE; 8-min run
Dietary excretion
Head-to-head
5.5-fold higher
Vegans 85.4 vs Raw food 15.4 µg/day
Sensitive to dietary acrylamide intake variation
n=88 non-smokers; LC-MS/MS analysis
Elimination t½
Reported
~3.5 h (first phase)
Informs short-term exposure sampling design
Second phase >10 h; d3-AA human volunteer

High-Throughput Epidemiological Biomonitoring

AAMA is the standard of choice for large-scale public health studies (e.g., NHANES) assessing dietary acrylamide intake, driven by its high urinary abundance and seamless compatibility with automated LC-MS/MS workflows [1].

Occupational Health and Safety Screening

AAMA is ideal for routine, non-invasive monitoring of industrial workers exposed to acrylamide monomers in polymer manufacturing, where its 11-hour half-life allows for precise shift-based exposure tracking and rapid safety interventions [2].

Metabolic Phenotyping and Toxicokinetic Modeling

When procured alongside GAMA, AAMA is used to determine individual metabolic phenotypes (CYP2E1 vs. GST pathway dominance), aiding in personalized risk assessment for genotoxicity and enzymatic variability in exposed populations [3].

Application Fit

Application
Selection Property
Validation Focus
Population biomonitoring
Certified reference standard purity & identity
LC-MS/MS method accuracy & inter-study comparability
Toxicokinetic modeling
Defined elimination half-life & metabolic fraction
Human pharmacokinetic profile reproducibility
Dietary intervention studies
Biomarker sensitivity to dietary acrylamide intake
Quantitative differentiation between dietary groups
Analytical method development
High-purity standard for calibration
LOD, LOQ, and recovery rate verification

XLogP3

-1.3

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